molecular formula C7H5ClO3 B8638384 2-Chlorobenzenecarboperoxoic acid CAS No. 5106-05-8

2-Chlorobenzenecarboperoxoic acid

Cat. No. B8638384
Key on ui cas rn: 5106-05-8
M. Wt: 172.56 g/mol
InChI Key: ULQQGOGMQRGFFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07173019B2

Procedure details

Compound 7 was readily obtained in large quantity and enantiomerically pure form by the biotransformation of iodobenzene using the genetically engineered micro-organism E. coli JM109 (pDTG601) which over expresses toluene dioxygenase (TDO), the enzyme responsible for this dihydroxylation reaction. In the first step of the reaction sequence, cis-1,2-dihydrocatechol 7 was converted into the corresponding acetonide, 8, under standard conditions. The acetonide was immediately reacted with ml-chloroperbenzoic acid (m-CPBA) so as to produce, in a completely regio- and diastereo-selective manner, the epoxide 10. This compound represented a potent electrophile which reacted with a range of nucleophiles at the allylic carbon of the epoxide ring so as to give conduritol and conduramine derivatives. In particular, reaction of compound 10 with 1,6-hexadiamine in dichloromethane at 18° C. for 4 days gave the dimeric species 11 in quantitative yield. The readily obtained bis-acetamido-derivative, 12, of the latter compound was subject to a Pd[0]-mediated carbomethoxylation reaction thereby producing the diester 13 wherein each six-membered ring incorporates an exocyclic carbon in an appropriate oxidation state as required for elaboration to pseudo-sugars.
Name
cis-1,2-dihydrocatechol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acetonide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
acetonide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C@H:1]1(C=CC=[CH:5][C@@H:3]1[OH:4])[OH:2].[CH2-:9][C:10]([CH3:12])=[O:11].ClC1C(C(OO)=[O:21])=CC=CC=1>C1(C)C=CC=CC=1>[CH:12]1[CH:10]([OH:11])[CH:9]([OH:21])[CH:1]([OH:2])[CH:3]([OH:4])[CH:5]=1

Inputs

Step One
Name
cis-1,2-dihydrocatechol
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C@H]1(O)[C@@H](O)C=CC=C1
Step Two
Name
acetonide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[CH2-]C(=O)C
Step Three
Name
acetonide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[CH2-]C(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=CC=C1C(=O)OO
Step Four
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce
CUSTOM
Type
CUSTOM
Details
reacted with a range of nucleophiles at the allylic carbon of the epoxide ring so as

Outcomes

Product
Name
Type
product
Smiles
C1=CC(C(C(C1O)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07173019B2

Procedure details

Compound 7 was readily obtained in large quantity and enantiomerically pure form by the biotransformation of iodobenzene using the genetically engineered micro-organism E. coli JM109 (pDTG601) which over expresses toluene dioxygenase (TDO), the enzyme responsible for this dihydroxylation reaction. In the first step of the reaction sequence, cis-1,2-dihydrocatechol 7 was converted into the corresponding acetonide, 8, under standard conditions. The acetonide was immediately reacted with ml-chloroperbenzoic acid (m-CPBA) so as to produce, in a completely regio- and diastereo-selective manner, the epoxide 10. This compound represented a potent electrophile which reacted with a range of nucleophiles at the allylic carbon of the epoxide ring so as to give conduritol and conduramine derivatives. In particular, reaction of compound 10 with 1,6-hexadiamine in dichloromethane at 18° C. for 4 days gave the dimeric species 11 in quantitative yield. The readily obtained bis-acetamido-derivative, 12, of the latter compound was subject to a Pd[0]-mediated carbomethoxylation reaction thereby producing the diester 13 wherein each six-membered ring incorporates an exocyclic carbon in an appropriate oxidation state as required for elaboration to pseudo-sugars.
Name
cis-1,2-dihydrocatechol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acetonide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
acetonide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C@H:1]1(C=CC=[CH:5][C@@H:3]1[OH:4])[OH:2].[CH2-:9][C:10]([CH3:12])=[O:11].ClC1C(C(OO)=[O:21])=CC=CC=1>C1(C)C=CC=CC=1>[CH:12]1[CH:10]([OH:11])[CH:9]([OH:21])[CH:1]([OH:2])[CH:3]([OH:4])[CH:5]=1

Inputs

Step One
Name
cis-1,2-dihydrocatechol
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C@H]1(O)[C@@H](O)C=CC=C1
Step Two
Name
acetonide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[CH2-]C(=O)C
Step Three
Name
acetonide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[CH2-]C(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=CC=C1C(=O)OO
Step Four
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce
CUSTOM
Type
CUSTOM
Details
reacted with a range of nucleophiles at the allylic carbon of the epoxide ring so as

Outcomes

Product
Name
Type
product
Smiles
C1=CC(C(C(C1O)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07173019B2

Procedure details

Compound 7 was readily obtained in large quantity and enantiomerically pure form by the biotransformation of iodobenzene using the genetically engineered micro-organism E. coli JM109 (pDTG601) which over expresses toluene dioxygenase (TDO), the enzyme responsible for this dihydroxylation reaction. In the first step of the reaction sequence, cis-1,2-dihydrocatechol 7 was converted into the corresponding acetonide, 8, under standard conditions. The acetonide was immediately reacted with ml-chloroperbenzoic acid (m-CPBA) so as to produce, in a completely regio- and diastereo-selective manner, the epoxide 10. This compound represented a potent electrophile which reacted with a range of nucleophiles at the allylic carbon of the epoxide ring so as to give conduritol and conduramine derivatives. In particular, reaction of compound 10 with 1,6-hexadiamine in dichloromethane at 18° C. for 4 days gave the dimeric species 11 in quantitative yield. The readily obtained bis-acetamido-derivative, 12, of the latter compound was subject to a Pd[0]-mediated carbomethoxylation reaction thereby producing the diester 13 wherein each six-membered ring incorporates an exocyclic carbon in an appropriate oxidation state as required for elaboration to pseudo-sugars.
Name
cis-1,2-dihydrocatechol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acetonide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
acetonide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C@H:1]1(C=CC=[CH:5][C@@H:3]1[OH:4])[OH:2].[CH2-:9][C:10]([CH3:12])=[O:11].ClC1C(C(OO)=[O:21])=CC=CC=1>C1(C)C=CC=CC=1>[CH:12]1[CH:10]([OH:11])[CH:9]([OH:21])[CH:1]([OH:2])[CH:3]([OH:4])[CH:5]=1

Inputs

Step One
Name
cis-1,2-dihydrocatechol
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C@H]1(O)[C@@H](O)C=CC=C1
Step Two
Name
acetonide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[CH2-]C(=O)C
Step Three
Name
acetonide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[CH2-]C(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=CC=C1C(=O)OO
Step Four
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce
CUSTOM
Type
CUSTOM
Details
reacted with a range of nucleophiles at the allylic carbon of the epoxide ring so as

Outcomes

Product
Name
Type
product
Smiles
C1=CC(C(C(C1O)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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